molecular formula C17H16ClN3O3S2 B2808089 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole CAS No. 1105246-56-7

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Cat. No.: B2808089
CAS No.: 1105246-56-7
M. Wt: 409.9
InChI Key: VBCORGCCAWJZLU-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Researchers have developed a series of sulfonamide derivatives, including those similar to the specified compound, to test their antiviral properties. One study synthesized new derivatives showing specific anti-tobacco mosaic virus activity, highlighting the potential of such compounds in antiviral research (Chen et al., 2010).

Antibacterial Potential

Another area of application is in the development of antibacterial agents. Acetamide derivatives bearing azinane and oxadiazole cores were synthesized and evaluated for their antibacterial effectiveness. Some derivatives demonstrated moderate inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential for developing new antibacterial drugs (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

Research into neurodegenerative diseases has also benefited from compounds of this nature. A study focused on synthesizing N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's therapy, showcasing the compound's potential in developing treatments for neurodegenerative conditions (Rehman et al., 2018).

Carbonic Anhydrase Inhibition

Compounds structurally related to the specified chemical have been investigated for their inhibitory effects on human carbonic anhydrase isozymes, significant for treating conditions like glaucoma, epilepsy, obesity, and cancer. Some derivatives were found to be more effective than acetazolamide, the reference agent, despite not carrying a sulfonamide group, a crucial pharmacophore for this activity (Altıntop et al., 2017).

Anticancer Agents

The potential for anticancer therapy is another significant area of application. A study synthesized a series of derivatives for evaluation as anticancer agents. Some compounds demonstrated high activity against cancer cell lines, suggesting the utility of these compounds in developing novel anticancer treatments (El-Masry et al., 2022).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)16-19-20-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCORGCCAWJZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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